RF9 (hydrochloride)
Description
Overview of RF9 (hydrochloride) as a Pharmacological Probe
RF9 (hydrochloride) is a chemical compound recognized primarily for its utility as a pharmacological probe in the study of the neuropeptide FF (NPFF) system. It functions as a potent and selective antagonist of NPFF receptors. researchgate.netnih.govtocris.comglpbio.comnih.gov The development of RF9 marked a significant step, providing a tool that could be administered systemically to investigate the physiological roles mediated by NPFF receptors in vivo. researchgate.netnih.govnih.gov Its application has been particularly valuable in elucidating the involvement of NPFF receptors in various processes, including pain modulation, opioid-induced effects such as tolerance and hyperalgesia, and cardiovascular regulation. researchgate.netnih.govtocris.comglpbio.comnih.govunistra.fr Research has also utilized RF9 to explore the NPFF system's influence on the hypothalamic-pituitary-adrenal (HPA) axis and the reproductive axis. researchgate.netmdpi.com While generally considered a selective antagonist, some studies suggest potential interactions with other receptors, such as kisspeptin (B8261505) receptors, or context-dependent agonistic activity at NPFF receptors under specific experimental conditions. mdpi.commdpi.commdpi.com
The Neuropeptide FF (NPFF) System: Receptors and Endogenous Ligands
The neuropeptide FF system is a component of the larger RFamide peptide family. glpbio.comfrontiersin.orgfrontiersin.orgbioscientifica.comnih.gov This system comprises two identified G protein-coupled receptors: Neuropeptide FF Receptor 1 (NPFFR1), also known as GPR147, and Neuropeptide FF Receptor 2 (NPFFR2), also known as GPR74. glpbio.commdpi.comnih.govembopress.orgguidetopharmacology.org These receptors are primarily coupled to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase activity. mdpi.comnih.gov However, NPFFR2 has also been shown to couple with Gαs in certain tissues, resulting in the stimulation of adenylyl cyclase. mdpi.com
The endogenous ligands for the NPFF system are peptides derived from two precursor proteins, pro-NPFF A and pro-NPFF B. glpbio.commdpi.comnih.gov Pro-NPFF A gives rise to neuropeptide FF (NPFF; FLFQPQRF-NH2) and neuropeptide AF (NPAF; AGEGLSSPFWSLAAPQRF-NH2). mdpi.comnih.govnih.gov These peptides generally exhibit a higher affinity for NPFFR2. mdpi.comembopress.orgnih.gov Pro-NPFF B is the precursor for RFamide-related peptide (RFRP)-1 and RFRP-3, which are also referred to as neuropeptide SF (NPSF) and neuropeptide VF (NPVF), respectively. mdpi.comnih.gov RFRP-1 and RFRP-3 tend to show a higher affinity for NPFFR1. mdpi.comembopress.orgnih.gov The differential binding affinities of these endogenous ligands contribute to the distinct physiological roles mediated by each receptor subtype.
Historical Context of RFamide Peptides and Receptor Antagonism
The history of RFamide peptides began with the isolation of FMRFamide (Phe-Met-Arg-Phe-NH2) from the clam Macrocallista nimbosa in the 1970s. frontiersin.orgfrontiersin.orgbioscientifica.combioscientifica.com This discovery led to the identification of a widespread family of neuropeptides characterized by a C-terminal RFamide motif across various animal phyla. frontiersin.orgfrontiersin.orgbioscientifica.combioscientifica.com In mammals, the first RFamide peptides identified were NPFF and NPAF, isolated from bovine brain extracts in 1985 based on their cross-reactivity with anti-FMRFamide antibodies. nih.govnih.gov
The subsequent cloning of the two cognate receptors, NPFFR1 and NPFFR2, in 2000 provided critical molecular targets for pharmacological investigation. nih.gov Early studies attempting to define the roles of the NPFF system sometimes utilized compounds with limited selectivity, such as BIBP3226, an NPY Y1 receptor antagonist, which showed some interaction with NPFF receptors. mdpi.comfrontiersin.org The need for more specific pharmacological tools to dissect the functions of the individual NPFF receptor subtypes became apparent. The identification and characterization of RF9 as a potent and selective NPFF receptor antagonist, reported around 2006, represented a significant advancement in the field. researchgate.netnih.govtocris.comglpbio.comnih.govmdpi.com This compound facilitated numerous in vivo and in vitro studies, allowing researchers to better understand the physiological implications of NPFF receptor activation and blockade, particularly in the context of pain and opioid signaling. researchgate.netnih.govtocris.comglpbio.comnih.govunistra.fr
Here is a table summarizing the binding affinities of RF9:
| Compound | Target Receptor | Ki (nM) | Reference |
| RF9 (hydrochloride) | hNPFF1R | 58 | tocris.comglpbio.commdpi.com |
| RF9 (hydrochloride) | hNPFF2R | 75 | tocris.comglpbio.commdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O3.ClH/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26;/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30);1H/t17?,18?,19?,20-,21-,26?;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYLIOBZVVTVOO-FKYMWANDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Receptor Level Pharmacology of Rf9 Hydrochloride
Affinity and Selectivity for Human NPFF1 and NPFF2 Receptors
RF9 demonstrates binding affinity for both human NPFF1 and NPFF2 receptor subtypes. This affinity is a key aspect of its utility as a tool for studying the NPFF system.
Receptor Binding Characterization (e.g., Ki values)
Studies have characterized the binding affinity of RF9 for human NPFF receptors using techniques such as competition binding assays. RF9 exhibits Ki values in the nanomolar range for both receptor subtypes. Specifically, reported Ki values for RF9 at human NPFF1R are 58 nM and at human NPFF2R are 75 nM. tocris.comcaymanchem.commedchemexpress.commedchemexpress.comglpbio.comglpbio.comrndsystems.comarctomsci.commedchemexpress.com
Here is a summary of reported Ki values for RF9 at human NPFF receptors:
These values indicate that RF9 binds with comparable affinity to both human NPFF1 and NPFF2 receptors, classifying it as a non-selective NPFF receptor ligand. acs.orgresearchgate.net
Off-Target Receptor Profiling and Selectivity Assessment
Selectivity is a crucial aspect of pharmacological tools to ensure that observed effects are mediated through the intended target receptors. RF9 has been assessed for its selectivity against a panel of related receptors to determine potential off-target interactions. Studies have shown that RF9 displays selectivity over several related receptors, including neuropeptide Y (NPY) Y1 receptor, GPR10, GPR54, GPR103, and opioid receptors (ORL-1, μ-, δ-, and κ-opioid receptors) at concentrations up to 10 μM. tocris.comcaymanchem.comrndsystems.com This suggests that at concentrations relevant to its NPFF receptor activity, RF9 is unlikely to exert significant effects through these other receptors. tocris.comcaymanchem.comrndsystems.com Off-target screening is a standard practice in drug discovery to identify potential liabilities and understand the polypharmacology of a compound. indigobiosciences.comhybrigenics-services.comwuxibiology.comcriver.com
Mechanism of Antagonism at NPFF Receptors
RF9 functions as an antagonist at NPFF receptors, meaning it blocks the effects of endogenous NPFF peptides. mdpi.comtocris.comcaymanchem.comglpbio.comglpbio.comrndsystems.comarctomsci.commedchemexpress.com Its mechanism of antagonism has been investigated through various in vitro and in vivo studies.
Competitive Antagonism Analysis
Evidence suggests that RF9 acts as a competitive antagonist at NPFF receptors. acs.orgresearchgate.net In vitro studies, such as those measuring the inhibition of NPFF-induced [35S]GTPγS binding or the reversal of NPFF- or NPVF-induced inhibition of forskolin-stimulated cAMP accumulation, support this mechanism. caymanchem.comnih.govacs.org For instance, RF9 (7.5 μM) has been shown to shift the concentration-effect curve of NPFF to the right in [35S]GTPγS binding assays at human NPFF2R, with a calculated Ke value of 45 ± 5 nM, consistent with competitive antagonism. nih.gov Similarly, RF9 dose-dependently reverses the inhibitory effect of NPVF at human NPFF1R with an EC50 of 4.7 ± 1.2 μM, further supporting its antagonist activity at this subtype. nih.gov
Functional Antagonist Profile in Receptor-Coupled Assays
Functional assays provide insight into how an antagonist affects receptor signaling. NPFF receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels upon activation. mdpi.comacs.orgarchive.orgwikipedia.org Agonist activity can also be assessed by measuring the stimulation of [35S]GTPγS binding. caymanchem.comnih.govarchive.org
In functional assays, RF9 has been shown to block the effects of NPFF and related agonists. For example, RF9 inhibits NPFF-induced increases in mean arterial pressure and heart rate in vivo. caymanchem.comnih.govmedchemexpress.commedchemexpress.comglpbio.comglpbio.comarctomsci.commedchemexpress.com In vitro, RF9 can antagonize the agonism induced by NPFF and NPVF in functional assays using cells expressing recombinant NPFF1 or NPFF2 receptors. glpbio.com Studies measuring forskolin-stimulated cAMP accumulation have confirmed that RF9, at concentrations up to 10 μM, does not exhibit agonistic activity at human NPFF receptors. nih.govacs.org Instead, it reverses the effects of agonists, consistent with an antagonist profile. nih.govacs.org
Critical Evaluation of Context-Dependent Agonism/Antagonism
While RF9 is widely characterized as an NPFF receptor antagonist, some studies have presented findings that suggest potential context-dependent effects or interactions with other systems. Conflicting reports exist regarding the precise nociceptive or opioid-modulating properties of NPFF receptor subtypes, which can influence the observed effects of antagonists like RF9. acs.orgresearchgate.net
Some research has indicated that in certain assays, RF9 might not solely act as an NPFF receptor antagonist. For instance, one study reported that RF9 did not reverse the phosphorylation of MAPK/ERK1/2 induced by [Tyr1]NPFF or the anorectic effects in fasted mice induced by [Tyr1]NPFF. nih.govresearchgate.net Paradoxically, in this specific context, RF9 itself exhibited anorectic effects after central and subcutaneous administration, casting some doubt on its antagonist classification in these particular scenarios. nih.govresearchgate.net
Furthermore, RF9 has been reported to act as an agonist of kisspeptin (B8261505) receptors in some studies. mdpi.comunistra.fr This potential off-target activity could contribute to observed effects, particularly in systems where kisspeptin signaling is involved. mdpi.comunistra.fr For example, in male hamsters, while a selective NPFF1 antagonist blocked RFRP-3-induced increases in LH, RF9 itself induced a significant increase in LH levels, consistent with its ability to activate kisspeptin receptors. unistra.fr
These findings highlight the importance of critically evaluating the context in which RF9 is used and considering potential off-target effects or complex interactions within specific biological systems. Despite these nuances, RF9 remains a valuable tool for investigating NPFF receptor function, particularly when results are interpreted in conjunction with findings from selective ligands or genetic models. acs.orgresearchgate.netnih.gov
Cellular and Subcellular Mechanisms Modulated by Rf9 Hydrochloride
Modulation of G Protein-Coupled Receptor Signaling Pathways
As an NPFF receptor antagonist, RF9 (hydrochloride) interferes with signaling cascades typically initiated by NPFF binding to its cognate G protein-coupled receptors (GPCRs). These pathways include the modulation of adenylyl cyclase activity, G protein activation dynamics, and potential interactions with downstream signaling modules like the MAPK pathway.
Adenylyl Cyclase/cAMP Pathway Regulation
The adenylyl cyclase/cAMP pathway is a well-established signaling cascade downstream of many GPCRs. ebi.ac.ukreactome.orgnih.govwikipedia.org GPCRs coupled to stimulatory G proteins (Gs) activate adenylyl cyclase, leading to increased intracellular levels of cyclic AMP (cAMP). reactome.orgnih.govwikipedia.org Conversely, GPCRs coupled to inhibitory G proteins (Gi) inhibit adenylyl cyclase activity, resulting in decreased cAMP levels. nih.gov
Studies have shown that RF9 (hydrochloride) can influence this pathway in the context of NPFF receptor signaling. For instance, RF9 was observed to reverse the inhibition of forskolin-stimulated cAMP accumulation induced by NPVF in Chinese hamster ovary (CHO) cells expressing the human NPFF1 receptor. caymanchem.com This effect was quantified with an EC50 value of 4.7 μM. caymanchem.com This finding suggests that RF9, by blocking NPFF1R activation, counteracts the inhibitory effect typically mediated by this receptor on adenylyl cyclase activity.
| Compound/Treatment | Cell Line | Receptor Expressed | Effect on Forskolin-Stimulated cAMP Accumulation | EC50 (μM) | Citation |
| NPVF | CHO | hNPFF1R | Inhibition | - | caymanchem.com |
| RF9 (hydrochloride) + NPVF | CHO | hNPFF1R | Reversal of Inhibition | 4.7 | caymanchem.com |
G Protein Activation Dynamics (e.g., [35S]GTPγS binding)
G protein activation is a crucial step in GPCR signaling, involving the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. researchgate.netrevvity.comnih.govnih.gov This exchange leads to the dissociation of the Gα-GTP complex from the Gβγ dimer, allowing both subunits to interact with downstream effectors. revvity.comnih.gov The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is a common method to assess G protein activation. researchgate.netnih.govnih.govwikipedia.org Increased [35S]GTPγS binding to membranes indicates enhanced G protein activation. researchgate.netnih.gov
Research indicates that RF9 (hydrochloride) modulates G protein activation mediated by NPFF receptors. Specifically, RF9 at a concentration of 7.5 μM was found to inhibit NPFF-induced [35S]GTPγS binding to the NPFF2 receptor. caymanchem.com This observation aligns with RF9's role as an antagonist, preventing NPFF from effectively stimulating G protein coupling and activation downstream of the NPFF2 receptor.
| Compound/Treatment | Receptor | Effect on [35S]GTPγS Binding | Concentration (μM) | Citation |
| NPFF | NPFF2R | Stimulation | - | caymanchem.com |
| RF9 (hydrochloride) + NPFF | NPFF2R | Inhibition of Stimulation | 7.5 | caymanchem.com |
MAPK Pathway Interactions and Phosphorylation Events
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in various cellular processes, including proliferation, differentiation, and survival. fishersci.comwikipedia.orgnih.gov Activation of the MAPK pathway typically involves a series of phosphorylation events, where kinases sequentially phosphorylate and activate downstream targets. wikipedia.orgnih.govembopress.org While GPCRs can signal through the MAPK pathway, specific interactions and phosphorylation events modulated by RF9 (hydrochloride) within this pathway have not been detailed in the available research.
Influence on Cellular Processes
Beyond its effects on immediate signaling cascades, RF9 (hydrochloride) has been shown to influence broader cellular processes, particularly in neuronal contexts.
Neurite Outgrowth Inhibition in Neuro 2A Cells
Neurite outgrowth is a fundamental process in neuronal development and regeneration, involving the extension of projections from the neuronal cell body. nih.govijbs.com The Neuro-2a (N2a) cell line, a mouse neuroblastoma cell line, is commonly used as a model to study neuronal differentiation and neurite outgrowth. nih.govijbs.commednexus.org
Studies have demonstrated that RF9 (hydrochloride) can inhibit neurite outgrowth in Neuro 2A cells. Pretreatment with RF9 at a concentration of 10 μM was reported to completely block neurite outgrowth induced by NPFF in these cells. glpbio.commedchemexpress.com This finding suggests that NPFF, acting through its receptors on Neuro 2A cells, promotes neurite extension, and RF9, by antagonizing these receptors, prevents this effect.
| Compound/Treatment | Cell Line | Effect on Neurite Outgrowth | Concentration (μM) | Citation |
| NPFF | Neuro 2A | Induction | - | glpbio.commedchemexpress.com |
| RF9 (hydrochloride) + NPFF | Neuro 2A | Complete Inhibition | 10 | glpbio.commedchemexpress.com |
Preclinical Pharmacological Investigations of Rf9 Hydrochloride
In Vitro Pharmacological Characterization
In vitro studies have been conducted to elucidate the pharmacological properties of RF9 (hydrochloride) at a cellular level, particularly concerning its binding and activity at NPFF receptors.
Functional Assay Methodologies
Functional cell-based assays are instrumental in preclinical research for assessing the activity and response of living cells to various compounds. These assays enable the measurement of key cellular processes, including receptor activation, signal transduction pathways, and cell viability. oncolines.comaccelevirdx.combmglabtech.comredoxis.se
RF9 (hydrochloride) has been evaluated using such methodologies. It has demonstrated potent and selective antagonist activity against human NPFF1R and hNPFF2R, with reported Ki values of 58 nM and 75 nM, respectively. rndsystems.comglpbio.commedchemexpress.commedchemexpress.com In experiments utilizing rat pituitary RC-4B/C cells that express the NPFF2 receptor, RF9 did not reverse the phosphorylation of MAPK/ERK1/2 induced by [Tyr(1)]NPFF. nih.gov Conversely, a study employing CHO-K1 cell membranes transfected with the human NPFF2 receptor revealed that RF9 competed with an NPFF analog for binding sites. nih.gov Furthermore, pretreatment with RF9 at a concentration of 10 μM was shown to completely inhibit NPFF-induced neurite outgrowth in Neuro 2A cells. glpbio.commedchemexpress.commedchemexpress.com
| Assay Type | Cell Line/System | Observation | Citation |
| Receptor Binding (Ki) | CHO cells expressing hNPFF1R | 58 nM | rndsystems.comglpbio.commedchemexpress.commedchemexpress.com |
| Receptor Binding (Ki) | CHO cells expressing hNPFF2R | 75 nM | rndsystems.comglpbio.commedchemexpress.commedchemexpress.com |
| MAPK/ERK1/2 Phosphorylation | Rat pituitary RC-4B/C cells (NPFF2R expression) | Did not reverse [Tyr(1)]NPFF-induced effect | nih.gov |
| Competitive Binding | CHO-K1 cell membranes transfected with hNPFF2R | Competed with NPFF analog | nih.gov |
| Neurite Outgrowth | Neuro 2A cells | Blocked NPFF-induced outgrowth at 10 μM | glpbio.commedchemexpress.commedchemexpress.com |
In Vivo Pharmacological Actions in Animal Models
In vivo studies using animal models have investigated the effects of RF9 (hydrochloride) on various physiological responses modulated by the NPFF system and its interactions with opioid signaling.
Modulation of NPFF-Evoked Physiological Responses
Research has explored the capacity of RF9 (hydrochloride) to modulate physiological responses known to be elicited by NPFF. In rats, RF9 has been shown to block the increase in blood pressure and heart rate induced by NPFF. pnas.orgmedchemexpress.commedchemexpress.comnih.govnih.gov Additionally, it has been reported to inhibit NPFF-induced hypothermia in mice. rndsystems.commdpi.comnih.gov
Regarding the hypothalamic-pituitary-adrenal (HPA) axis, intracerebroventricular administration of RF9 counteracted the elevation in serum corticosteroid levels stimulated by NPFFR2 agonists (dNPA and AC-263093) in rodents. mdpi.com Furthermore, RF9 administered alone to rats resulted in decreased serum CORT levels. mdpi.com
| Animal Model | NPFF-Evoked Response | RF9 Effect | Citation |
| Rats | Increase in blood pressure | Blocked | pnas.orgmedchemexpress.commedchemexpress.comnih.govnih.gov |
| Rats | Increase in heart rate | Blocked | pnas.orgmedchemexpress.commedchemexpress.comnih.govnih.gov |
| Mice | Hypothermia | Inhibited | rndsystems.commdpi.comnih.gov |
| Rodents | Increased serum CORT (NPFFR2 agonist-induced) | Counteracted | mdpi.com |
| Rats | Serum CORT levels | Decreased when administered alone | mdpi.com |
Interaction with Opioid Systems and Associated Phenotypes
A significant area of investigation has focused on the interaction between RF9 (hydrochloride) and opioid systems, as well as its impact on associated phenotypes such as opioid tolerance and hyperalgesia. The NPFF system has been implicated in the development of tolerance and dependence observed with prolonged opioid use. nih.govunistra.fr RF9 has demonstrated the ability to prevent opioid-induced tolerance and hyperalgesia in various animal models. pnas.orgrndsystems.comglpbio.comnih.govnih.govmdpi.comnih.govunistra.frnih.govresearchgate.netresearchgate.net
In rats, coadministration of RF9 with heroin completely blocked the delayed and long-lasting paradoxical opioid-induced hyperalgesia and prevented the development of associated tolerance. pnas.orgmedchemexpress.commedchemexpress.comnih.govnih.gov In mice, RF9 dose-dependently inhibited long-lasting hyperalgesia induced by acute fentanyl or chronic morphine administration. nih.govunistra.frresearchgate.net It also enhanced the early analgesic effects of opiates and prevented the development of morphine tolerance. nih.govunistra.frresearchgate.net Moreover, RF9 increased morphine-induced conditioned place preference without exhibiting any rewarding effects on its own and reduced naltrexone-precipitated withdrawal syndrome following chronic morphine treatment. nih.govunistra.fr
Some studies suggest that the effects of RF9 on opioid-induced hyperalgesia and tolerance are mediated through NPFF receptors. nih.govunistra.fr However, one study raised questions about RF9 acting as an NPFF antagonist in all contexts, noting its failure to reverse the anorectic effect of [Tyr(1)]NPFF and its own anorectic effect. nih.gov Another study using a calcium imaging assay found that the inhibitory effects of a compound (DN-9) were not significantly altered by RF9, and subcutaneous administration of RF9 did not affect the antinociceptive effects of DN-9 in models of inflammatory and neuropathic pain. nih.gov
| Animal Model | Opioid Treatment | Observed Phenotype | RF9 Effect | Citation |
| Rats | Chronic Heroin | Delayed/Long-lasting Hyperalgesia | Completely blocked | pnas.orgmedchemexpress.commedchemexpress.comnih.govnih.gov |
| Rats | Chronic Heroin | Associated Tolerance | Prevented development | pnas.orgmedchemexpress.commedchemexpress.comnih.govnih.gov |
| Mice | Acute Fentanyl | Long-lasting Hyperalgesia | Dose-dependently blocked | nih.govunistra.frresearchgate.net |
| Mice | Chronic Morphine | Long-lasting Hyperalgesia | Dose-dependently blocked | nih.govunistra.frresearchgate.net |
| Mice | Fentanyl/Morphine | Early Analgesic Effects | Potentiated | nih.govunistra.frresearchgate.net |
| Mice | Chronic Morphine | Tolerance | Prevented development | nih.govunistra.frresearchgate.net |
| Mice | Morphine | Conditioned Place Preference | Increased (RF9 alone had no rewarding effect) | nih.govunistra.fr |
| Mice | Chronic Morphine (withdrawal) | Naltrexone-precipitated Withdrawal | Decreased syndrome | nih.govunistra.fr |
| Mice | DN-9 (analgesia) | Antinociception | Did not significantly modify (calcium imaging) or affect (subcutaneous) | nih.gov |
Other Observed Behavioral and Physiological Effects in Preclinical Models
Beyond its primary interactions with NPFF and opioid systems, RF9 (hydrochloride) has been examined for other potential behavioral and physiological effects in preclinical settings. While the main research focus has been on pain and opioid modulation, some studies have explored other areas.
One study conducted in fasted mice investigated the effect of RF9 on food intake. Intriguingly, RF9 itself demonstrated an anorectic effect following both intracerebroventricular and subcutaneous administration. nih.gov The authors noted that this finding challenged the notion that RF9 acts solely as an NPFF antagonist, given that NPFF has also been reported to decrease food intake. nih.govresearchgate.netacs.org
RF9 has also been employed as a tool to investigate the role of the NPFF system in other hypothalamic functions, including cardiovascular and neuroendocrine regulation, energy consumption, and reproduction. mdpi.com Although RF9 did not influence spontaneous motor activity and had no significant impact on morphine-induced alterations in horizontal and vertical motor activity in mice, suggesting a limited role for NPFF receptors in modulating motor activity in this context, it did slightly attenuate the decrease in vertical activity induced by morphine. nih.govunistra.fr
| Animal Model | Observed Effect/Behavior | RF9 Effect | Citation |
| Mice | Food intake (in fasted mice) | Exhibited anorectic effect (ICV and SC administration) | nih.gov |
| Mice | Spontaneous motor activity | No effect | nih.govunistra.fr |
| Mice | Morphine-induced motor activity | No major effect on horizontal activity; slightly attenuated decrease in vertical activity | nih.govunistra.fr |
Medicinal Chemistry and Structure Activity Relationship Sar Studies of Rf9 Hydrochloride
Synthetic Approaches to RF9 (hydrochloride) and its Analogues
RF9 (hydrochloride) is characterized as an N-acylated dipeptide derived from the Arg-Phe-NH2 sequence. A reported synthetic route involves the reaction of Boc-Arg(Pmc)-OH with H-Phe-NH2. This coupling is performed in dimethylformamide using hexafluorophosphate (B91526) of N-oxy tris[(dimethylamino)phosphonium]benzotriazole and N-methylmorpholine, yielding the dipeptide. Subsequent quantitative acid hydrolysis (using 2.4 M HCl/AcOEt) removes the Boc protecting group, and the resulting free NH2 intermediate is then subjected to N-acylation with the appropriate carboxylic acid to afford the N-acyl Arg(Pmc)-Phe-NH2. nih.gov
The dipeptide Arg-Phe-NH2 serves as a fundamental building block for the design of NPFF antagonists. Extensive structural modifications, particularly in the N-terminal region of this dipeptide, have been explored to develop RF9 analogues. ird.fr Beyond peptide-based structures, research into NPFF receptor ligands has also identified non-peptide scaffolds. For instance, guanidino-piperidines have been reported as a non-peptide scaffold interacting with NPFF1 and NPFF2 receptors, with SAR studies identifying compounds acting as NPFF1 antagonists and NPFF2 partial antagonists, suggesting alternative structural classes for RF9 analogues in a broader sense. guidetopharmacology.orguni.lu The synthesis of branched peptidomimetics incorporating pharmacophores from both endomorphin-2 and RF9 has also been described, highlighting approaches to create hybrid molecules with potentially modulated activity profiles. nih.govzhanggroup.orgfishersci.comciteab.comchem960.comuni.lu
Structure-Activity Landscape of NPFF Receptor Antagonism
RF9 functions as a nonselective antagonist at NPFF receptors. guidetopharmacology.orgzhanggroup.orgnih.govnih.gov Its reported binding affinities are in the nanomolar range, with Ki values of 58 nM for the human NPFF1 receptor and 75 nM for the human NPFF2 receptor. zhanggroup.orgnih.gov
Key structural features contributing to the activity of NPFF ligands, including RF9, have been identified through SAR studies. The C-terminal Arg-Phe-NH2 sequence is conserved among neuropeptide ligands targeting the RF-amide G protein-coupled receptor family and is crucial for their activity. uni.lucenmed.comadvancedchemtech.com Acylation at the N-terminus of the Arg-Phe residues is also noted as critical for NPFF activities, a characteristic present in RF9. guidetopharmacology.org While the deletion of the C-terminal carboxamide typically leads to a loss of activity, exceptions like the NPY antagonist BIBP3226, which is based on a single arginine core, have demonstrated potent antagonism at both NPFF receptors. cenmed.com
Modifications to the N-terminal portion of the Arg-Phe-NH2 dipeptide have been instrumental in refining NPFF receptor affinity and selectivity. These explorations have led to the discovery of dipeptide analogues exhibiting subnanomolar affinities, particularly for the NPFF1 receptor. ird.fr Studies on non-peptide scaffolds, such as the guanidino-piperidines, have further contributed to understanding the SAR landscape, indicating the significance of moieties like the guanidine (B92328) and phenyl groups for binding affinity at NPFF1 and NPFF2 receptors. guidetopharmacology.orguni.lu Investigations into rigid guanidine and guanidino-mimetic analogues suggest that while the guanidine group is optimal for high binding affinity at both receptor subtypes, the receptors may tolerate other groups to some extent. zhanggroup.org
Design and Evaluation of Novel Peptidomimetics Incorporating RF9 Pharmacophores
RF9, as an N-acylated dipeptide, can be considered an early example of a peptidomimetic in the NPFF receptor field. cenmed.com Building upon the structural basis of RF9 and the Arg-Phe-NH2 dipeptide, researchers have designed and evaluated novel peptidomimetics aimed at improving pharmacological properties such as oral bioavailability. One approach involved developing NPFF antagonists derived from unnatural ornithine amino acids as bioisosteres of arginine. cenmed.com
Extensive SAR studies initiated from the N-acylated dipeptide Arg-Phe-NH2, inspired by RF9, have guided the design of peptidomimetics with enhanced receptor interactions. This has resulted in the identification of dipeptides with very high affinity for the NPFF1 receptor subtype. ird.fr
More complex peptidomimetic strategies have also been pursued, including the design and synthesis of branched peptidomimetics that combine pharmacophores from endomorphin-2 and RF9. nih.govzhanggroup.orgfishersci.comciteab.comchem960.comuni.lu Evaluation of these branched structures, such as EKR and RKE, has revealed multi-functional profiles, demonstrating mixed agonism at opioid receptors and antagonism or partial agonism at NPFF receptors. uni.lu
The development of peptidomimetics in this area is driven by the desire to create molecules that retain the desirable biological activity of peptides while overcoming limitations such as metabolic instability and poor bioavailability. Peptidomimetics are designed to mimic the key structural and pharmacological features (pharmacophores) of native peptides or lead compounds like RF9, often incorporating structural constraints to influence conformation and improve target interaction. novoprolabs.com An example of a successful outcome from such design efforts is RF313, an orally active NPFF receptor antagonist that was developed based on extensive SAR studies originating from RF9. ird.fr
Preclinical Pharmacokinetic and Metabolic Characterization of Rf9 Hydrochloride
In Vitro Metabolic Stability Assessment Methodologies
In vitro metabolic stability studies are fundamental in preclinical drug development to assess how a compound is likely to be metabolized by enzymes, primarily in the liver. These studies help predict a compound's in vivo clearance and potential for drug-drug interactions nih.govuco.esnih.gov. Common methodologies involve incubating the test compound with metabolically competent biological systems such as liver microsomes, hepatocytes, or recombinant enzymes (e.g., cytochrome P450 enzymes) from relevant preclinical species (e.g., rat, mouse, dog, monkey) and humans nih.govuco.esijprt.org.
During these incubations, the disappearance of the parent compound over time is monitored, typically using hyphenated chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) nih.govuco.esmdpi.com. From the rate of depletion of the parent compound, parameters such as in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated nih.govuco.es. These parameters provide an indication of how rapidly a compound is metabolized. A short in vitro half-life and high intrinsic clearance suggest rapid metabolism, while a longer half-life and lower intrinsic clearance indicate greater metabolic stability nih.gov.
Metabolite Identification and Profiling Strategies in Preclinical Contexts
Metabolite identification and profiling studies are essential to determine the structures of metabolites formed from a parent compound and to understand the metabolic pathways involved caymanchem.comontosight.aiguidetopharmacology.orgfrontiersin.orgwuxiapptec.com. This is critical for assessing potential active or toxic metabolites and evaluating potential differences in metabolism across species, which helps in selecting appropriate animal models for toxicology studies caymanchem.comontosight.aiguidetopharmacology.org.
Preclinical metabolite identification typically involves incubating the compound in vitro with liver microsomes or hepatocytes, or analyzing samples from in vivo studies in preclinical species caymanchem.comontosight.aiijprt.orgguidetopharmacology.orgfrontiersin.orgwuxiapptec.com. Advanced analytical techniques, particularly LC-MS/MS and HRMS, are widely used for detecting, separating, and characterizing metabolites caymanchem.comnih.govmdpi.comwuxiapptec.com. By comparing the mass spectral data of metabolites to that of the parent compound, and using fragmentation patterns, the structures of metabolites can be elucidated caymanchem.commdpi.com. Metabolite profiling involves determining the relative abundance of the parent compound and its metabolites in a sample caymanchem.comwuxiapptec.com.
Common metabolic reactions include phase I transformations such as oxidation, reduction, and hydrolysis, often mediated by cytochrome P450 enzymes, and phase II conjugation reactions like glucuronidation and sulfation nih.govescholarship.org. Identifying the "metabolic soft spots" on the compound's structure can also inform structural modifications during drug discovery to improve metabolic stability caymanchem.comontosight.ai.
Despite the importance of these studies, specific details regarding the identified metabolites and metabolic pathways of RF9 (hydrochloride) in preclinical contexts were not found in the provided search results.
Absorption and Distribution Considerations in Preclinical Development
Absorption and distribution are key pharmacokinetic processes that determine how a compound enters the systemic circulation and where it subsequently travels within the body escholarship.orgdntb.gov.ua. Preclinical studies evaluate the extent and rate of absorption, as well as the distribution into various tissues and organs oup.comdntb.gov.uaijcsrr.orgfrontiersin.org.
Absorption can be studied in vivo following different routes of administration (e.g., oral, intravenous) in preclinical species. Factors influencing absorption include the compound's solubility, permeability across biological membranes, and susceptibility to efflux transporters or first-pass metabolism in the gut and liver oup.comescholarship.orgijcsrr.org. The hydrochloride salt form of a compound, like RF9 (hydrochloride), can influence its solubility, potentially impacting its absorption, particularly after oral administration nih.gov.
Distribution studies assess how the compound is distributed from the systemic circulation into tissues. This is influenced by factors such as blood flow to tissues, tissue binding, plasma protein binding, and the compound's lipophilicity escholarship.orgijcsrr.org. A high volume of distribution suggests extensive distribution into tissues, while a low volume indicates that the compound primarily remains in the blood nih.gov. Plasma protein binding studies determine the fraction of the compound that is bound to plasma proteins, as only unbound drug is generally available to exert pharmacological effects and undergo metabolism or excretion ijcsrr.org. Tissue distribution can be evaluated by measuring compound concentrations in various tissues at different time points after administration dntb.gov.ua.
Advanced Research Methodologies and Analytical Techniques Applied to Rf9 Hydrochloride Studies
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are fundamental techniques used to characterize the interaction of a compound with its target receptor, providing crucial data on binding affinity and receptor selectivity. These assays involve incubating cell membranes or tissue homogenates expressing the receptor of interest with a radiolabeled ligand, either the compound itself or a known ligand for the receptor, in the presence or absence of varying concentrations of the unlabeled test compound (RF9 in this case) bachem.comguidetopharmacology.org.
Studies on RF9 have utilized radioligand binding assays to assess its affinity for neuropeptide FF (NPFF) receptors and the kisspeptin-1 receptor (KISS1R). Selective binding of RF9 to recombinantly expressed NPFF1R and NPFF2R has been demonstrated in cell lines such as Chinese Hamster Ovary (CHO) and COS-1 cells idrblab.net. The binding affinities, typically expressed as Ki values, indicate the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.
| Target Receptor | Cell Line | Ki (nM) | Source |
| hNPFF1R | CHO | 58 | idrblab.netcaymanchem.com |
| hNPFF2R | CHO | 75 | idrblab.netcaymanchem.com |
| KISS1R | CHO | Kd = 1.6 x 10⁻⁵ M | uni-freiburg.de |
RF9 has been shown to bind specifically to KISS1R in CHO cells stably transfected with the receptor, with a reported dissociation constant (Kd) of 1.6 x 10⁻⁵ M uni-freiburg.de. These binding studies are essential for determining the primary targets of RF9 and understanding its potential therapeutic implications. Competition binding assays, where the inhibition of binding of a known radioligand by RF9 is measured, are commonly used to determine the Ki values bachem.com.
Functional Cell-Based Assays (e.g., cAMP accumulation, [35S]GTPγS binding, neurite outgrowth assays)
Functional cell-based assays are employed to assess the biological response elicited by a compound upon binding to its receptor, providing insights into its efficacy as an agonist, antagonist, or inverse agonist. These assays measure downstream signaling events triggered by receptor activation.
Several functional assays have been applied to study the activity of RF9, particularly in the context of NPFF receptors and KISS1R.
cAMP Accumulation Assays: NPFF receptors are known to couple to G proteins that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels ebi.ac.uk. cAMP accumulation assays measure the ability of a compound to modulate the levels of intracellular cAMP, often stimulated by forskolin. RF9 has been shown to reverse NPVF-induced inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing the human NPFF1 receptor, with an EC50 of 4.7 μM caymanchem.com. However, some studies using IP accumulation assays have observed agonistic activity with full efficacy at both NPFF receptors in transiently transfected COS7 cells after stimulation with RF9, suggesting potential differences in signaling pathways or assay conditions idrblab.net.
[35S]GTPγS Binding Assays: This assay directly measures the activation of G proteins by a receptor upon ligand binding. Agonist binding promotes the exchange of GDP for the non-hydrolyzable analog [35S]GTPγS on the Gα subunit idrblab.net. Increased binding of [35S]GTPγS indicates receptor activation. RF9 (7.5 μM) has been shown to inhibit NPFF-induced [35S]GTPγS binding to the NPFF2 receptor caymanchem.com. Previous studies investigating RF9's activity have also utilized [35S]GTPγS binding to hNPFF2R membranes idrblab.net.
Other Functional Assays: Beyond cAMP and [35S]GTPγS binding, other cell-based assays have been used. For KISS1R, RF9 has been shown to stimulate an increase in intracellular calcium and inositol (B14025) phosphate (B84403) accumulation in a KISS1R-dependent manner, with EC50 values of 3.0 x 10⁻⁶ M and 1.6 x 10⁻⁷ M, respectively uni-freiburg.de. RF9 also stimulated ERK phosphorylation with a time course similar to that of kisspeptin-10 (B1632629) uni-freiburg.de. While neurite outgrowth assays are mentioned as a type of functional assay ebi.ac.uk, specific data on RF9's activity in neurite outgrowth assays were not found in the provided search results.
The differing results observed for RF9 (antagonistic in some functional assays like cAMP and [35S]GTPγS binding, but agonistic in IP accumulation) highlight the complexity of GPCR signaling and suggest that NPFF receptors may engage different signaling pathways depending on the specific assay conditions or cellular context idrblab.net.
In Vivo Electrophysiological Techniques in Neuropharmacological Studies
In vivo electrophysiological techniques are powerful tools for investigating the effects of compounds on neuronal activity and synaptic transmission within the living brain or nervous system zhanggroup.orguniprot.orgtocris.comnih.gov. These techniques involve recording the electrical activity of single neurons or populations of neurons using electrodes.
In neuropharmacology, in vivo electrophysiology can be used to determine how a compound alters neuronal firing rates, membrane potentials, or synaptic plasticity in specific brain regions known to express the target receptors. This provides a more physiologically relevant context compared to in vitro studies.
While detailed specific findings of RF9 using in vivo electrophysiological techniques were not extensively present in the provided search results, one result indicates that in vivo studies involving RF9 have been conducted in the hippocampus tocris.com. These types of studies could potentially explore how RF9 modulates neuronal excitability or synaptic transmission in brain areas relevant to NPFF or kisspeptin (B8261505) signaling, such as regions involved in pain processing, neuroendocrine regulation, or behavior. The application of these techniques can help to confirm the in vivo relevance of findings from in vitro binding and functional assays and to understand the compound's effects on neural circuits.
Computational Approaches and Molecular Modeling in Receptor-Ligand Interactions
Computational approaches and molecular modeling techniques play an increasingly important role in modern drug discovery and in understanding receptor-ligand interactions at an atomic level caymanchem.comuni-freiburg.deqau.edu.pknih.gov. These methods can complement experimental studies by providing theoretical insights into binding modes, affinities, and the structural determinants of receptor selectivity.
Molecular docking is a key computational technique used to predict the preferred binding orientation and conformation of a ligand within the binding site of a receptor caymanchem.comuni-freiburg.de. By simulating the interaction between the ligand (RF9) and the receptor (e.g., NPFF1R, NPFF2R, KISS1R), docking studies can propose plausible binding poses and estimate binding affinities based on scoring functions uni-freiburg.dewikipedia.org. This can help to rationalize experimental binding data and guide the design of novel compounds with improved properties.
Molecular dynamics simulations can further explore the dynamic behavior of the receptor-ligand complex over time, providing information about conformational changes and the stability of the interaction uni-freiburg.denih.gov. These simulations can offer a more realistic representation of the binding process compared to static docking approaches.
While specific computational modeling studies focused solely on RF9 were not detailed in the provided search results, these techniques are broadly applicable to studying the interaction of small molecules like RF9 with their GPCR targets caymanchem.comuni-freiburg.deqau.edu.pknih.govwikipedia.org. Computational methods can be used to predict how RF9 interacts with the binding pockets of NPFF receptors and KISS1R, identify key amino acid residues involved in binding, and potentially explain the observed differences in binding affinity and functional activity between receptor subtypes or in different assays. Such in silico studies can provide valuable hypotheses to be tested experimentally, accelerating the research process.
Emerging Concepts and Future Directions in Rf9 Hydrochloride Research
Elucidating Discrepancies in RF9 (hydrochloride) Receptor Activity and Functional Profiles
RF9 was initially identified and is frequently cited as a potent and selective antagonist for the two known neuropeptide FF receptors, NPFF1 and NPFF2. Early in vitro characterization demonstrated that RF9 could effectively compete for binding at both human NPFF1 and NPFF2 receptors. Functional assays showed it could inhibit agonist-induced signaling, such as shifting the concentration-effect curve of NPFF to the right in [³⁵S]GTPγS binding assays without demonstrating agonist activity on its own. In vivo studies further solidified this profile, showing that RF9 could block NPFF-evoked physiological responses, including increases in blood pressure and heart rate, as well as NPFF-induced hypothermia.
However, subsequent research has introduced significant questions about this clear-cut antagonist profile. A pivotal study found that while RF9 competed with an NPFF analog for binding to the human NPFF2 receptor, it failed to reverse the phosphorylation of MAPK/ERK1/2 induced by an NPFF agonist in rat pituitary cells. Paradoxically, this same study revealed that RF9 itself produced an anorectic effect in mice, a functional outcome that questions its classification as a pure, inert antagonist. This suggests that RF9 may possess context-dependent or biased agonist/antagonist properties that are not captured by all assay systems. These discrepancies highlight a critical knowledge gap in the pharmacology of RF9 and the broader NPFF system.
| Study Finding | Reported Activity Profile | Experimental Context | Reference |
|---|---|---|---|
| Blocks NPFF-evoked increase in blood pressure and heart rate in vivo. | Antagonist | In vivo (rats) | |
| Prevents NPFF-induced hypothermia and anti-morphine analgesia in vivo. | Antagonist | In vivo (mice) | |
| Inhibits agonist-promoted [³⁵S]GTPγS binding with no intrinsic agonist effect. | Antagonist | In vitro (hNPFF2R cell membranes) | |
| Competes with NPFF analog in binding assays. | Antagonist (Binding) | In vitro (hNPFF2R cell membranes) | |
| Does not reverse NPFF-induced phosphorylation of MAPK/ERK1/2. | Not an Antagonist (Functional) | In vitro (rat pituitary RC-4B/C cells) | |
| Exhibits an anorectic effect (decreases food intake) when administered alone. | Agonist-like/Functional Activity | In vivo (mice) |
Exploring Novel Preclinical Applications of NPFF Receptor Modulation Beyond Opioid Systems
While much of the initial focus on RF9 was related to its ability to modulate opioid-induced tolerance and hyperalgesia, the NPFF system is implicated in a variety of other physiological processes. Research into RF9 and other NPFF modulators is therefore expanding into new preclinical areas, particularly cardiovascular regulation and metabolic control.
Cardiovascular Function: The NPFF system has a documented role in central cardiovascular control. Intracerebroventricular administration of NPFF has been shown to cause a significant rise in mean arterial blood pressure and heart rate in rats. Preclinical studies have demonstrated that RF9 can effectively block these effects. When administered alone, RF9 did not produce significant alterations in blood pressure or heart rate, reinforcing its potential as a tool to investigate the physiological role of the NPFF system in maintaining cardiovascular homeostasis. This suggests that NPFF receptor antagonists could be explored for conditions characterized by dysregulated sympathetic nervous system activity.
Metabolic Control and Feeding Behavior: The NPFF system has also been implicated in the regulation of feeding and body weight. Studies have shown that central administration of NPFF can reduce food intake in food-deprived rats. Contradicting its proposed role as a pure antagonist, RF9 was also found to decrease food intake in fasted mice after both central and subcutaneous administration. This anorectic effect of RF9 itself opens up a novel therapeutic avenue for metabolic disorders. The finding suggests that NPFF receptor modulation could be a target for developing treatments for obesity or other eating disorders, although the precise mechanism—whether through direct antagonism, partial agonism, or off-target effects—requires further investigation.
| Application Area | Observed Effect of NPFF System | Effect of RF9 Administration | Potential Therapeutic Implication | Reference |
|---|---|---|---|---|
| Cardiovascular Regulation | NPFF agonists increase blood pressure and heart rate. | Blocks NPFF-induced cardiovascular effects. | Management of hypertensive conditions. | |
| Metabolic Control | NPFF system is involved in regulating food intake. | Decreases food intake (anorectic effect). | Treatment of obesity and eating disorders. | |
| Opioid Tolerance | NPFF system contributes to the development of opioid tolerance and hyperalgesia. | Prevents heroin-induced hyperalgesia and tolerance. | Adjuvant to improve opioid therapy efficacy. |
Integration of Multi-Omics Approaches in Preclinical Investigations
Resolving the discrepancies in RF9's functional profile and fully mapping its therapeutic potential requires a deeper, more holistic understanding of its biological impact. Multi-omics approaches, which involve the simultaneous analysis of multiple "omes" (e.g., the genome, transcriptome, proteome, and metabolome), offer a powerful framework for achieving this. By integrating these diverse datasets, researchers can build comprehensive models of the molecular changes induced by RF9, moving beyond single-endpoint assays.
Potential Applications in RF9 Research:
Transcriptomics (RNA-seq): This technique could be used to identify all the genes whose expression is altered in specific cells or tissues (e.g., in the hypothalamus or spinal cord) following treatment with RF9. This could reveal novel signaling pathways affected by NPFF receptor modulation and help explain its anorectic or cardiovascular effects.
Proteomics: Using methods like mass spectrometry, proteomics can quantify global changes in protein expression and post-translational modifications (like phosphorylation) after RF9 administration. This could clarify the downstream signaling cascades activated or inhibited by RF9, potentially explaining why it blocks certain pathways (GTPγS binding) but not others (MAPK/ERK phosphorylation).
Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can provide a direct functional readout of the physiological state of a cell or organism. Applying this to RF9 research could identify specific metabolic shifts responsible for its observed effects on food intake and energy balance.
Integrating these approaches could provide the key to understanding RF9's polypharmacology. For instance, a multi-omics study could reveal that RF9 treatment leads to transcriptional changes in genes related to both appetite suppression and cardiovascular tone, while proteomic data could pinpoint the specific signaling proteins involved. This would provide a systems-level view that could resolve existing paradoxes and uncover novel, druggable targets within the NPFF signaling network.
| Omics Approach | Key Technology | Potential Insights for RF9 Research |
|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-seq) | Identify gene expression profiles altered by RF9 to uncover novel regulatory pathways related to its anorectic and cardiovascular effects. |
| Proteomics | Mass Spectrometry | Characterize changes in protein expression and phosphorylation to resolve discrepancies in signaling pathway activation (e.g., G-protein vs. MAPK pathways). |
| Metabolomics | Mass Spectrometry, NMR Spectroscopy | Reveal shifts in metabolic pathways (e.g., lipid, amino acid metabolism) to explain the functional outcomes of RF9 on feeding and energy homeostasis. |
Q & A
Q. How is RF9 (hydrochloride) structurally and functionally characterized in vitro?
RF9 (hydrochloride) is identified as a selective Neuropeptide FF (NPFF) receptor antagonist, with Ki values of 58 nM and 75 nM for human NPFF1R and NPFF2R, respectively . Methodologically, its characterization involves competitive binding assays using transfected CHO or COS-1 cells expressing recombinant NPFF receptors. Functional studies assess its ability to antagonize NPFF-induced effects, such as intracellular signaling responses (e.g., calcium mobilization or cAMP modulation) . Purity validation (≥98% via HPLC) and spectral data (NMR, MS) are critical for confirming compound identity .
Q. What are the standard protocols for preparing RF9 (hydrochloride) solutions in experimental settings?
RF9 (hydrochloride) is typically solubilized in DMSO at a stock concentration of 10 mM, followed by dilution in assay-specific buffers (e.g., PBS or cell culture media) to avoid solvent toxicity (>0.1% DMSO final concentration) . Stability studies under varying pH and temperature conditions are recommended to ensure activity retention. Dose-response curves should include at least five concentrations to determine IC50/EC50 values, with triplicate replicates for statistical rigor .
Q. How do researchers validate the selectivity of RF9 for NPFF receptors over related GPCRs?
Selectivity is assessed via panel screening against structurally related receptors (e.g., opioid, neuropeptide Y receptors) using radioligand displacement assays or functional readouts (e.g., β-arrestin recruitment). Cross-reactivity data should be reported as Ki or IC50 values, with <30% inhibition at 1 µM RF9 considered evidence of selectivity . Negative controls (e.g., vehicle-treated cells) and positive controls (e.g., known NPFF agonists) are mandatory .
Advanced Research Questions
Q. What experimental strategies address contradictory findings in RF9’s in vivo effects on opioid modulation?
Discrepancies in RF9’s ability to modulate opioid-induced thermoregulation (e.g., hypothermia) may arise from species-specific receptor expression or administration routes (intracerebroventricular vs. systemic). To resolve these, researchers should:
Q. How can researchers optimize RF9’s formulation for sustained CNS delivery in chronic pain models?
Hydrogel-based or nanoparticle-encapsulated formulations may enhance RF9’s bioavailability. Key parameters include:
Q. What mechanistic studies elucidate RF9’s role in NPFF receptor internalization and downstream signaling?
Advanced approaches include:
- Confocal microscopy : Tagging NPFF receptors with fluorescent proteins (e.g., GFP) to track internalization dynamics upon RF9 exposure.
- Bioluminescence resonance energy transfer (BRET) : To monitor receptor-arrestin interactions in real time.
- Transcriptomic profiling : RNA-seq of RF9-treated neuronal cells to identify differentially expressed genes (e.g., β-arrestin-2, MAPK pathways) .
Methodological Best Practices
Q. How should researchers design dose-escalation studies for RF9 in preclinical models?
- Start with doses equivalent to in vitro IC50 values (e.g., 30 nmol in mice) and escalate by ½-log increments.
- Monitor acute toxicity (e.g., locomotor activity, respiratory rate) and chronic effects (e.g., weight loss, organ histopathology).
- Include a washout period (≥48 hours) between administrations to assess reversibility .
Q. What statistical methods are recommended for analyzing RF9’s dual receptor antagonism?
- Schild regression analysis : To determine if RF9’s inhibition is competitive or non-competitive.
- Two-way ANOVA : For comparing NPFF1R vs. NPFF2R responses across multiple RF9 concentrations.
- Hill slope coefficients : To assess cooperativity in receptor binding .
Data Reporting and Reproducibility
Q. How can researchers ensure reproducibility in RF9 studies across laboratories?
- Report detailed synthesis protocols (e.g., reaction yields, purification steps) and batch-specific purity data.
- Deposit raw data (e.g., receptor binding curves, in vivo thermoregulation datasets) in public repositories (e.g., Zenodo).
- Adhere to the ARRIVE guidelines for preclinical studies, including randomization and blinding protocols .
Q. What validation steps are critical when using RF9 in novel disease models (e.g., neuropathic pain)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
